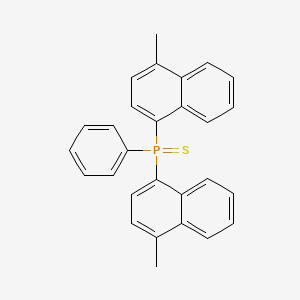
Bis(4-methylnaphthalen-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-methylnaphthalen-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane is an organophosphorus compound known for its unique chemical structure and properties. This compound features a phosphane core bonded to two 4-methylnaphthalen-1-yl groups and a phenyl group, with a sulfanylidene substituent. It is used in various scientific research applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methylnaphthalen-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. The process begins with the preparation of the Grignard reagent from 4-methylnaphthalene and magnesium in anhydrous ether. This reagent is then reacted with chlorophosphine to form the desired phosphane compound. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Bis(4-methylnaphthalen-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl and naphthyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and organometallic reagents are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphane derivatives.
科学研究应用
Bis(4-methylnaphthalen-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane is used in a wide range of scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of advanced materials and polymers
作用机制
The mechanism of action of bis(4-methylnaphthalen-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The compound’s unique structure allows it to interact with specific molecular targets and pathways, enhancing its reactivity and selectivity .
相似化合物的比较
Similar Compounds
Bis(4-methylnaphthalen-1-yl)(phenyl)phosphane: Lacks the sulfanylidene substituent.
Bis(4-methylnaphthalen-1-yl)(phenyl)phosphane oxide: Contains an oxygen atom instead of sulfur.
Bis(4-methylnaphthalen-1-yl)(phenyl)phosphane sulfide: Similar structure but different substituents.
Uniqueness
Bis(4-methylnaphthalen-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane is unique due to its sulfanylidene substituent, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific ligand characteristics and catalytic activity .
属性
CAS 编号 |
3135-72-6 |
|---|---|
分子式 |
C28H23PS |
分子量 |
422.5 g/mol |
IUPAC 名称 |
bis(4-methylnaphthalen-1-yl)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C28H23PS/c1-20-16-18-27(25-14-8-6-12-23(20)25)29(30,22-10-4-3-5-11-22)28-19-17-21(2)24-13-7-9-15-26(24)28/h3-19H,1-2H3 |
InChI 键 |
UKMYDZCXEVWEGF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C2=CC=CC=C12)P(=S)(C3=CC=CC=C3)C4=CC=C(C5=CC=CC=C54)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















